molecular formula C12H15NO2 B13032742 (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester CAS No. 4903-96-2

(1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester

Cat. No.: B13032742
CAS No.: 4903-96-2
M. Wt: 205.25 g/mol
InChI Key: BOHGDLNSPYNXGS-UHFFFAOYSA-N
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Description

(1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of cyclopropanecarboxylic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of a suitable precursor, such as a pyridine derivative, followed by esterification. Common reagents used in the synthesis include diazo compounds for cyclopropanation and alcohols for esterification. Reaction conditions may vary, but they often involve the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the cyclopropane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules. Studies may focus on its potential as a lead compound for drug development or as a tool for probing biological pathways.

Medicine

In medicine, the compound could be explored for its therapeutic potential. This may include studies on its pharmacokinetics, pharmacodynamics, and toxicity, as well as its efficacy in treating specific diseases or conditions.

Industry

In industrial applications, this compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals. Its unique properties can make it valuable for developing new products or improving existing ones.

Mechanism of Action

The mechanism of action of (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved could include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester include other cyclopropanecarboxylic acid derivatives and pyridine-containing compounds. Examples include:

  • 2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid
  • Ethyl 2-(pyridin-3-yl)-cyclopropanecarboxylate
  • 2-(6-Methylpyridin-3-yl)-cyclopropanecarboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, including the cyclopropane ring and the pyridine moiety. These features can impart unique reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester (CAS Number: 1251905-92-6) is a cyclopropane derivative featuring a pyridine ring and an ethyl ester functional group. Its unique structure suggests potential biological activities, which have been the subject of various studies. This article reviews its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C12H15NO2C_{12}H_{15}NO_2 with a molecular weight of 205.25 g/mol. The presence of the pyridine ring is significant as it is often associated with diverse biological activities, including antimicrobial and anticancer properties. The cyclopropane moiety may enhance the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research on this compound indicates several areas of potential biological activity:

  • Antimicrobial Activity : Compounds with similar structural features have demonstrated antimicrobial effects. For instance, derivatives containing pyridine rings are known to inhibit bacterial growth and could serve as effective agents against resistant strains .
  • Anticancer Properties : The structural characteristics suggest potential anticancer activity. Similar compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
  • Enzyme Inhibition : There is evidence that compounds with cyclopropane scaffolds can act as enzyme inhibitors, particularly in metabolic pathways involving amino acids. For example, studies have shown that certain cyclopropane derivatives inhibit O-acetylserine sulfhydrylase (OASS), an enzyme critical for cysteine biosynthesis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Pyridine Substitution : Variations in the substitution pattern on the pyridine ring can significantly affect potency and selectivity against specific biological targets.
  • Cyclopropane Modifications : Alterations in the cyclopropane moiety may enhance or reduce the compound's reactivity and interaction with enzymes or receptors.

Case Studies and Research Findings

Several studies highlight the biological implications of this compound:

  • In vitro Studies : Research has shown that derivatives of cyclopropanecarboxylic acids exhibit varying degrees of cytotoxicity against different cancer cell lines. Compounds with ester functionalities tend to demonstrate improved cell permeability and efficacy compared to their acid counterparts .
  • Antimicrobial Testing : In a comparative study, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, revealing significant antimicrobial activity that supports further investigation into their mechanisms .
  • Pharmacological Evaluation : A series of related compounds were synthesized and evaluated for antidepressant activity, indicating that structural modifications can lead to enhanced pharmacological profiles .

Comparative Analysis

The following table summarizes related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
6-Methylpyridin-3-carboxylic acidPyridine ring with carboxylic acidAntimicrobial
Cyclopropanecarboxylic acidCyclopropane core with carboxylic acidPotential anti-inflammatory
Ethyl 2-(6-Methylpyridin-3-yl)acetateSimilar pyridine substitutionAnticancer properties

This comparison illustrates the unique position of this compound within a broader class of biologically active compounds.

Properties

CAS No.

4903-96-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 2-(6-methylpyridin-3-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)11-6-10(11)9-5-4-8(2)13-7-9/h4-5,7,10-11H,3,6H2,1-2H3

InChI Key

BOHGDLNSPYNXGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1C2=CN=C(C=C2)C

Origin of Product

United States

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